![molecular formula C15H17N3OS B2505738 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide CAS No. 1105221-95-1](/img/structure/B2505738.png)
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives with potential biological applications, which suggests that the compound may also possess interesting chemical and biological properties worth investigating. The synthesis and characterization of similar compounds have been reported, indicating a broader interest in benzamide derivatives in the field of drug chemistry .
Synthesis Analysis
The synthesis of related benzamide compounds involves the reaction of aminoflavone or antipyrine with aroyl isothiocyanate, followed by further chemical transformations. For instance, the reaction of 6-Aminoflavone with aroyl isothiocyanate and subsequent reaction with PCl5 in POCl3 medium leads to the formation of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone showcases the versatility of benzamide derivatives and their synthesis routes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are established using analytical and spectral data. Although the exact methods are not detailed in the abstracts, such analyses typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques help in determining the structure and confirming the identity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are multi-step processes that require precise conditions, such as reflux temperature for the initial reaction and the use of PCl5 in POCl3 medium for subsequent transformations . The reactions lead to the formation of compounds with potential biological applications, indicating that the benzamide core structure is amenable to chemical modifications that can influence biological activity .
Physical and Chemical Properties Analysis
While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure and substituents present in the compound. The presence of different functional groups can affect properties like solubility, melting point, and reactivity. The biological evaluation of these compounds against various enzymes suggests that they have the potential to interact with biological targets, which is an important aspect of their chemical properties .
Applications De Recherche Scientifique
Synthesis and Characterization
- Catalyst-Free Synthesis : This compound's derivatives have been synthesized catalyst-free, exemplified by the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement, offering a rapid and mild approach to novel compounds (Liu et al., 2014).
- Spectral Characterization and Crystal Structure : Novel pyrazole derivatives, like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been synthesized and characterized using various techniques, including X-ray crystallography, revealing important structural features (Kumara et al., 2018).
Biological Applications
- Antiviral Activity : Benzamide-based 5-aminopyrazoles and related derivatives have shown significant antiviral activities, particularly against the H5N1 influenza virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
- Antimicrobial Applications : Derivatives have been studied for their antimicrobial activities, with some showing efficacy against various microbial strains, suggesting their use in coatings and printing inks for antimicrobial purposes (El‐Wahab et al., 2015).
Potential in Cancer Research
- Anticancer Activity : Some derivatives have been evaluated for their in-vitro anticancer activity, showing promise against various cancer cell lines, thereby indicating their potential as anticancer agents (Waghmare et al., 2013).
Additional Applications
- Diverse Synthetic Applications : Various derivatives have been synthesized with potential applications in different fields, such as the synthesis of substituted imidazo[1,5-a]pyrazines, which has implications in diverse chemical syntheses (Board et al., 2009).
- Synthesis of Novel Compounds : There's ongoing research in synthesizing new compounds from this class, which can lead to discovering new biological activities and applications (Yoshida et al., 2005).
Propriétés
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-18-14(10-7-5-8-12(10)17-18)16-15(19)11-6-3-4-9-13(11)20-2/h3-4,6,9H,5,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNRJLQTYCGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)
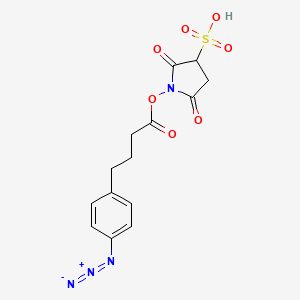
![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)
![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)
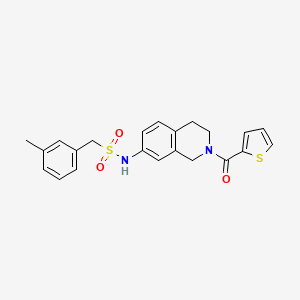

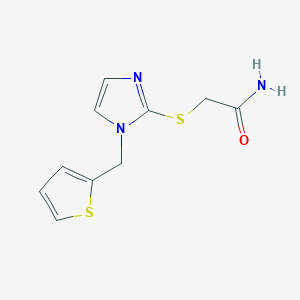
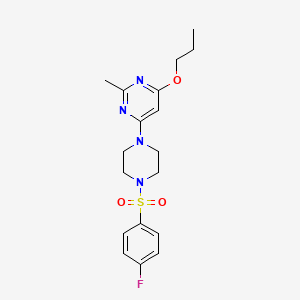
![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

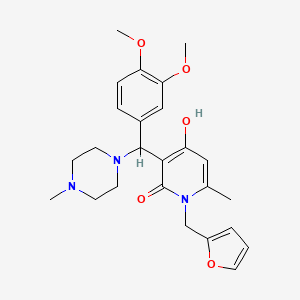
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)